

Application of Propionic Acid in Animal Feed Preservation: Application Notes and Protocols

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Compound of Interest

Compound Name: *Propionic Acid*

Cat. No.: *B10760051*

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Introduction

Propionic acid is a naturally occurring carboxylic acid that is widely utilized in the agricultural industry as a potent mold and bacterial inhibitor in animal feed.^{[1][2]} Its antimicrobial properties are crucial for preserving the nutritional quality and extending the shelf life of various feedstuffs, including stored grains, hay, and silage.^{[1][3]} By preventing the growth of spoilage microorganisms, **propionic acid** safeguards animal health and improves feed efficiency, making it a valuable tool in modern livestock production.^{[3][4]} This document provides detailed application notes and experimental protocols for the effective use of **propionic acid** as an animal feed preservative.

Propionic acid's primary mechanism of action involves the disruption of the cellular processes of harmful microorganisms.^[1] In its undissociated form, it penetrates the cell walls of molds and bacteria.^[5] Once inside the cell, where the pH is higher, the acid dissociates, leading to a drop in intracellular pH and the accumulation of anions. This disrupts essential metabolic functions and ultimately inhibits microbial growth.^{[6][7]}

Data Presentation

The following tables summarize key quantitative data regarding the application and efficacy of **propionic acid** in animal feed preservation.

Table 1: Recommended Application Rates of **Propionic Acid** in Grains

Grain Moisture Content	Propionic Acid Application Rate (per ton of grain)	Reference
Up to 14%	Minimum 2 pounds	[5]
16%	Minimum 3 pounds	[5]
18%	Minimum 4 pounds	[5]
General Recommendation	0.2% to 0.4% inclusion level	[3]

Table 2: Efficacy of **Propionic Acid** in Silage Preservation

Propionic Acid Concentration	Improvement in Aerobic Stability	Animal Species	Feed Type	Reference
0.1%	Increased by 17-19 hours	Cattle	Corn Silage	[8] [9]
0.2%	Increased by 38-57 hours	Cattle	Corn Silage	[8] [9]
0.2%	Improved by >90 hours	Cattle	Corn Silage	[8] [9]
0.3%	Lower pH and temperature in silage after 24h	Cattle	Total Mixed Ration	[8]

Table 3: Maximum Safe Levels of **Propionic Acid** in Complete Feed

Animal Species	Maximum Safe Level in Feed (g/kg)	Maximum Safe Level in Drinking Water (g/L)	Reference
Poultry	10	4	[10] [11]
Pigs	30	10	[10] [12]
Ruminants	High tolerance	Not specified	[10]

Experimental Protocols

Protocol 1: Determination of Mold Inhibition in Animal Feed Using Propionic Acid

Objective: To evaluate the efficacy of different concentrations of **propionic acid** in inhibiting mold growth in a specific animal feed matrix.

Materials:

- Animal feed sample
- **Propionic acid** (feed grade)
- Distilled water
- Sterile containers (e.g., Petri dishes, small beakers)
- Incubator
- Analytical balance
- Microscope and slides
- Mold identification keys

Methodology:

- Sample Preparation: Homogenize the animal feed sample to ensure uniformity.

- **Treatment Groups:** Prepare several treatment groups by adding different concentrations of **propionic acid** to the feed. A control group with no **propionic acid** should be included. For example, prepare concentrations of 0.1%, 0.2%, 0.3%, and 0.5% (w/w) **propionic acid**.
- **Application:** Evenly spray the calculated amount of **propionic acid** (diluted in a small amount of distilled water for even distribution) onto the feed samples and mix thoroughly. The control group should be sprayed with an equivalent amount of distilled water.
- **Incubation:** Place a known weight of each treated and control feed sample into sterile containers. Incubate the samples at a temperature and humidity conducive to mold growth (e.g., 25-28°C and 85-90% relative humidity) for a specified period (e.g., 7-14 days).
- **Assessment of Mold Growth:**
 - **Visual Assessment:** At regular intervals, visually inspect the samples for any signs of mold growth. Record the day of the first visible mold appearance for each sample.
 - **Microscopic Examination:** At the end of the incubation period, take small subsamples from each treatment group, mount them on microscope slides with a suitable stain (e.g., lactophenol cotton blue), and examine under a microscope to identify and quantify mold structures (e.g., mycelia, spores).
 - **Colony Forming Unit (CFU) Count:** Perform serial dilutions of the feed samples and plate on a suitable mold growth medium (e.g., Potato Dextrose Agar). Incubate the plates and count the number of mold colonies to determine the CFU per gram of feed.

Data Analysis: Compare the extent of mold growth (visual scores, microscopic observations, and CFU counts) between the control and **propionic acid**-treated groups to determine the minimum inhibitory concentration (MIC).

Protocol 2: Analysis of Propionic Acid Concentration in Animal Feed

Objective: To quantify the concentration of **propionic acid** in a treated animal feed sample.

Materials:

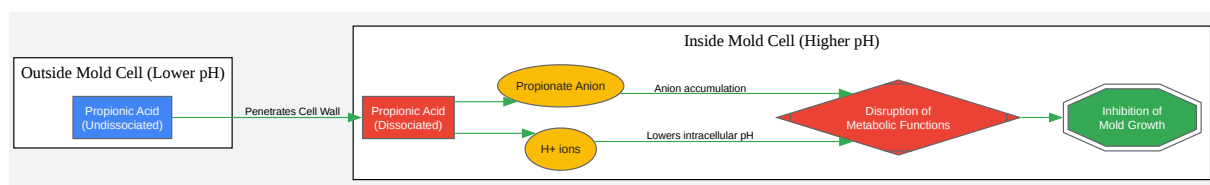
- Treated animal feed sample
- Extraction solvent (e.g., deionized water, methanol/water mixture)
- Centrifuge and centrifuge tubes
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or RI)
- **Propionic acid** standard solution
- Volumetric flasks and pipettes

Methodology:

- Sample Extraction:
 - Weigh a representative sample of the ground feed into a centrifuge tube.
 - Add a known volume of the extraction solvent.
 - Vortex or shake the mixture for a specified time to ensure efficient extraction of **propionic acid**.
 - Centrifuge the mixture to separate the solid feed particles from the liquid extract.
- Sample Preparation for HPLC:
 - Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
 - Dilute the filtered extract with the mobile phase if the expected **propionic acid** concentration is high.
- HPLC Analysis:

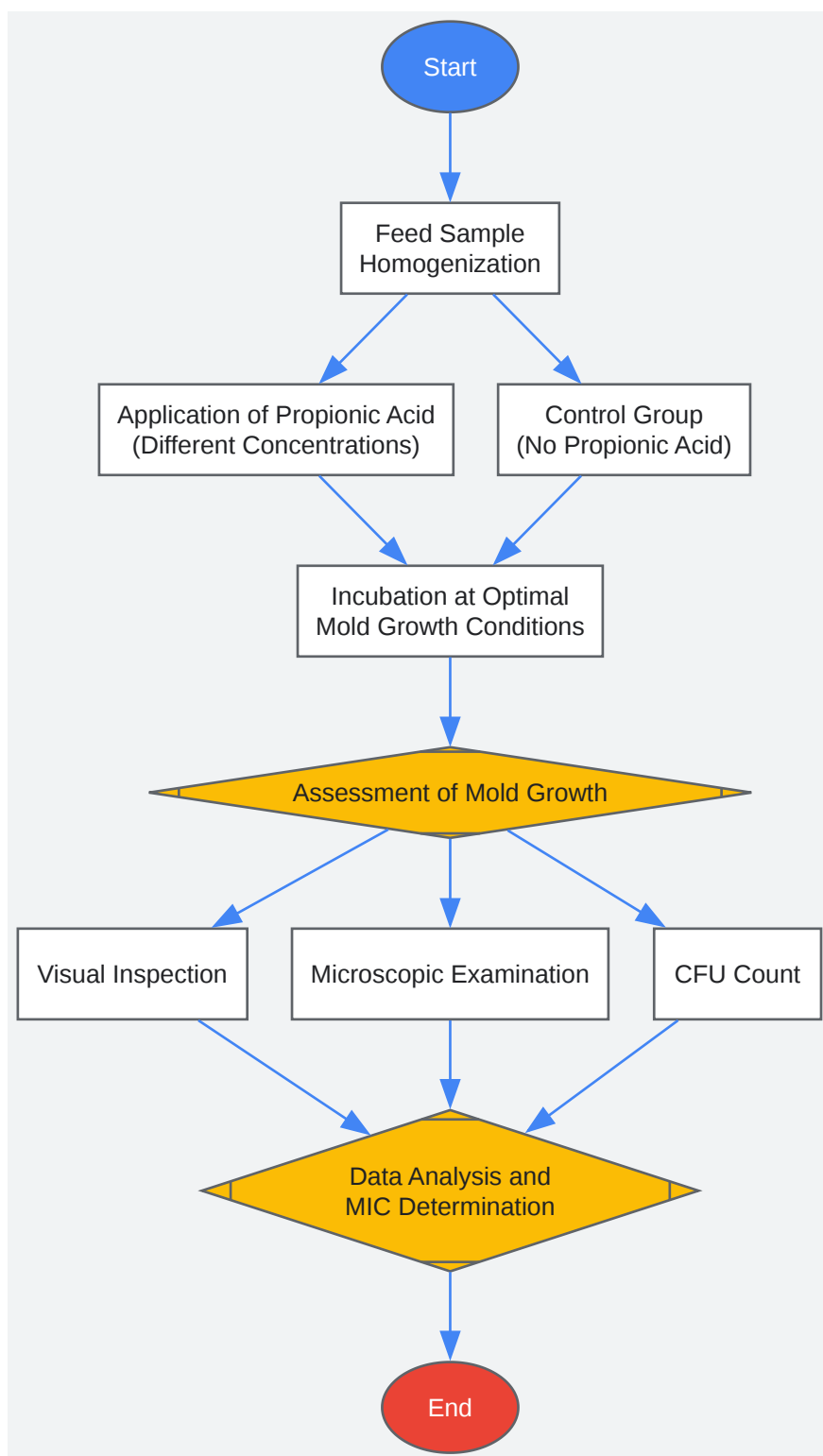
- Prepare a calibration curve using standard solutions of **propionic acid** of known concentrations.
- Inject the prepared sample extract and the standard solutions into the HPLC system.
- Run the analysis under optimized chromatographic conditions (mobile phase, flow rate, column temperature, and detector wavelength).
- Quantification:
 - Identify the **propionic acid** peak in the sample chromatogram based on the retention time of the standard.
 - Quantify the concentration of **propionic acid** in the sample by comparing its peak area or height to the calibration curve.
 - Calculate the final concentration of **propionic acid** in the original feed sample, taking into account the sample weight, extraction volume, and any dilution factors.

Visualizations



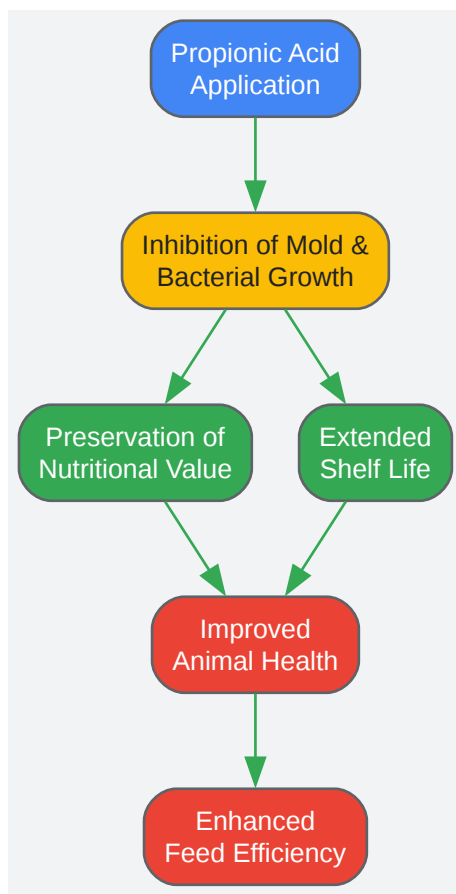
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Caption: Mechanism of **propionic acid**'s antifungal action.



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Caption: Workflow for mold inhibition assay.



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Caption: Benefits of **propionic acid** in feed preservation.

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- To cite this document: BenchChem. [Application of Propionic Acid in Animal Feed Preservation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10760051#application-of-propionic-acid-in-animal-feed-preservation>]

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